molecular formula C7H6FNO B155958 2-Amino-3-fluorobenzaldehyde CAS No. 854538-94-6

2-Amino-3-fluorobenzaldehyde

Cat. No. B155958
M. Wt: 139.13 g/mol
InChI Key: PZBQRNQMWORUND-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzaldehyde is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of an amino group and a fluorine atom on a benzaldehyde framework. This compound is a derivative of benzaldehyde where the amino group is in the ortho position relative to the aldehyde group, and a fluorine atom is substituted at the meta position.

Synthesis Analysis

The synthesis of derivatives of 2-aminobenzaldehyde can be achieved through various methods. One approach involves the addition of ethyl diazoacetate to 2-aminobenzaldehydes to afford the indole core with excellent functional group tolerance and regiochemical control . Another method reported the use of scandium pentafluorobenzoate-catalyzed cascade reactions of 2-aminobenzaldehydes with primary amines to synthesize polycyclic ring-fused aminals . Additionally, a stereoselective synthesis of 2-aminobenzylidene derivatives from 2-halobenzaldehydes, including 2-fluoro-5-nitrobenzaldehyde, has been developed using a convergent 3-component approach .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluorobenzaldehyde is characterized by the presence of an amino group (NH2) and a fluorine atom attached to a benzene ring. The amino group is a strong electron-donating substituent, while the fluorine atom is an electron-withdrawing group. This combination of substituents can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

2-Amino-3-fluorobenzaldehyde can participate in various chemical reactions due to the reactivity of both the amino and aldehyde functional groups. For instance, it can undergo cyclocondensation reactions with amidines to form isoquinolines . It can also be used as an intermediate in the synthesis of indoles , ring-fused aminals , and benzylidene derivatives . The presence of the fluorine atom can also influence the selectivity and outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-fluorobenzaldehyde are influenced by its functional groups and molecular structure. The amino group can engage in hydrogen bonding, which can affect its solubility and boiling point. The fluorine atom can enhance the molecule's stability and influence its reactivity towards nucleophilic substitution reactions. While the specific physical and chemical properties of 2-Amino-3-fluorobenzaldehyde are not detailed in the provided papers, the properties of similar compounds suggest that it would have moderate solubility in organic solvents and exhibit typical reactivity of aromatic aldehydes and amines.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-3-fluorobenzaldehyde serves as a critical component in various chemical syntheses and reactions. It's used in the synthesis of fluorinated norepinephrines and other complex compounds, indicating its versatility in chemical reactions. For instance, Herbert, Kim, and Kirk (2001) used it in the aldol condensation for preparing 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine, a compound relevant in medicinal chemistry (Herbert, Kim, & Kirk, 2001). Similarly, Johnströma, Stone-Elander, and Duelfer (1994) utilized a derivative of 2-Amino-3-fluorobenzaldehyde in the synthesis of a radiolabeling intermediate for a 1,4-benzodiazepine-2-one (Johnströma, Stone-Elander, & Duelfer, 1994).

Pharmaceutical Research

In pharmaceutical research, compounds synthesized using 2-Amino-3-fluorobenzaldehyde have shown promising results. For example, Huang Suo-yi and Tian Hua (2004) synthesized a Schiff base from 4-fluorobenzaldehyde and ethanolamine, demonstrating its bacteriostatic activity against various bacteria, suggesting potential in the development of new pharmaceuticals (Huang Suo-yi & Tian Hua, 2004).

Advanced Materials and Analytical Chemistry

2-Amino-3-fluorobenzaldehyde also finds use in the creation of advanced materials and in analytical chemistry. For instance, El Nezhawy, Ramla, Khalifa, and Abdulla (2009) synthesized thiazolidin-4-one derivatives from 4-fluorobenzaldehyde, which exhibited significant antioxidant activity, indicating potential applications in material science (El Nezhawy et al., 2009).

Safety And Hazards

2-Amino-3-fluorobenzaldehyde is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-3-fluorobenzaldehyde are not detailed in the search results, related compounds such as Fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties , suggesting potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

2-amino-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQRNQMWORUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625476
Record name 2-Amino-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorobenzaldehyde

CAS RN

854538-94-6
Record name 2-Amino-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Chelucci, I Manca, GA Pinna - Tetrahedron letters, 2005 - Elsevier
… This circumstance has been observed by us when the 2-amino-3-fluorobenzaldehyde (6) 2 by treatment under Friedländer conditions (EtOH or carbitol, saturated KOH in MeOH, room …
Number of citations: 22 www.sciencedirect.com
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com
G Chelucci, G Orrù - Tetrahedron letters, 2005 - Elsevier
… For this purpose, the 2-amino-3-fluorobenzaldehyde (7) 8 obtained by hydrolysis of the N-Boc aldehyde 10, 9 was submitted to Friedländer condensation with the (+)-nopinone (13) (…
Number of citations: 20 www.sciencedirect.com

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